molecular formula C21H26N2O2 B4440663 1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine

1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine

Cat. No.: B4440663
M. Wt: 338.4 g/mol
InChI Key: RQYMGTNHAOXLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is also known as TFMPP, which is an abbreviation for its full chemical name. TFMPP is a psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However, TFMPP is also used in scientific research due to its mechanism of action and its effects on the human body.

Mechanism of Action

TFMPP activates serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in the release of serotonin, which can lead to changes in mood, appetite, and sleep. TFMPP also has affinity for other serotonin receptors, including the 5-HT1A, 5-HT1B, and 5-HT7 receptors.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. TFMPP has been shown to increase appetite and to cause changes in sleep patterns, including an increase in REM sleep. TFMPP has also been shown to have effects on cardiovascular function, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments. TFMPP is a well-characterized compound that has been extensively studied, which makes it a reliable tool for studying the effects of serotonin receptor activation. TFMPP is also relatively easy to synthesize, which makes it readily available for use in experiments.
However, there are also limitations to the use of TFMPP in lab experiments. TFMPP has been shown to have a range of effects on the human body, which can make it difficult to isolate the specific effects of serotonin receptor activation. Additionally, TFMPP has been shown to have some side effects, including nausea and vomiting, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on TFMPP. One area of research is the development of new drugs that target serotonin receptors. TFMPP has been used as a starting point for the development of new drugs that could be used to treat a range of psychiatric disorders, including depression and anxiety.
Another area of research is the study of the effects of TFMPP on other physiological processes, including pain perception and inflammation. TFMPP has been shown to have effects on these processes, which could lead to the development of new drugs for the treatment of pain and inflammation.
Conclusion:
In conclusion, TFMPP is a chemical compound that has been extensively studied for its effects on the human body. TFMPP activates serotonin receptors in the brain, which can lead to changes in mood, appetite, and sleep. TFMPP has several advantages for use in lab experiments, including its well-characterized nature and ease of synthesis. However, there are also limitations to the use of TFMPP in lab experiments, including its side effects and the difficulty of isolating specific effects. There are several future directions for research on TFMPP, including the development of new drugs and the study of its effects on other physiological processes.

Scientific Research Applications

TFMPP has been used in scientific research to study its effects on the human body. TFMPP is a serotonin receptor agonist, which means that it activates serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. TFMPP has been used to study the effects of serotonin receptor activation on these physiological processes.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-3-5-18(6-4-17)7-12-21(24)23-15-13-22(14-16-23)19-8-10-20(25-2)11-9-19/h3-6,8-11H,7,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYMGTNHAOXLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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